molecular formula C26H36N4O2S2 B12193673 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12193673
M. Wt: 500.7 g/mol
InChI Key: NEYFEKAPBILPJZ-VZCXRCSSSA-N
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Description

2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine moiety and the dipropylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer advantages over existing drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(dipropylamino)ethyl]benzene-1,2-diol
  • Other pyrido[1,2-a]pyrimidine derivatives

Uniqueness

What sets 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and structural elements. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H36N4O2S2

Molecular Weight

500.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H36N4O2S2/c1-4-7-8-9-10-12-18-30-25(32)21(34-26(30)33)19-20-23(28(15-5-2)16-6-3)27-22-14-11-13-17-29(22)24(20)31/h11,13-14,17,19H,4-10,12,15-16,18H2,1-3H3/b21-19-

InChI Key

NEYFEKAPBILPJZ-VZCXRCSSSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)SC1=S

Origin of Product

United States

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